Hydrobenzoin
Overview
Description
Hydrobenzoin, also known as 1,2-diphenylethane-1,2-diol, is an organic compound with the molecular formula C14H14O2. It is a white crystalline solid that is slightly soluble in water but more soluble in organic solvents like ethanol and ether. This compound is a chiral molecule, meaning it exists in two enantiomeric forms: (R,R)-hydrobenzoin and (S,S)-hydrobenzoin. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is often used as a reagent in organic synthesis .
Mode of Action
The mode of action of Hydrobenzoin is primarily through its role in chemical reactions. For instance, it is involved in the reduction of benzil, a diketone, to form this compound, a diol . This reaction is known as a benzoin condensation . The reaction requires a catalyst, often performed with cyanide ion or thiamine .
Biochemical Pathways
It plays a crucial role in chemical reactions, particularly in the reduction of benzil . This reaction is a part of a multistep synthesis process in organic chemistry .
Result of Action
The primary result of this compound’s action is the transformation of other compounds in chemical reactions. For example, in the reduction of benzil, this compound acts as a reducing agent to convert benzil into a diol .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the benzoin condensation reaction can be affected by the presence of a catalyst and the temperature of the reaction environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrobenzoin can be synthesized through several methods, including:
Reduction of Benzil: One common method involves the reduction of benzil (1,2-diphenylethane-1,2-dione) using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Benzoin Condensation: Another method is the benzoin condensation, where benzaldehyde is converted to benzoin using a catalyst like thiamine (vitamin B1).
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of stilbene (1,2-diphenylethene) in the presence of a palladium or platinum catalyst. This method allows for the selective hydrogenation of the double bond to produce this compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hydrobenzoin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to benzil using oxidizing agents like nitric acid or copper(II) chloride.
Reduction: It can be further reduced to meso-hydrobenzoin using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, such as the formation of esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, copper(II) chloride.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation: Benzil.
Reduction: Meso-hydrobenzoin.
Substitution: Various esters and ethers depending on the reagents used.
Scientific Research Applications
Hydrobenzoin has several applications in scientific research, including:
Chiral Catalysts: This compound-based compounds are used as chiral catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical drugs, including anti-inflammatory and anticonvulsant medications.
Material Science: This compound derivatives are used in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
Hydrobenzoin is similar to other diols like benzoin and meso-hydrobenzoin. it is unique due to its chiral nature and the ability to exist in enantiomeric forms. This property makes this compound particularly valuable in asymmetric synthesis compared to its achiral counterparts .
Similar Compounds
Benzoin: 2-hydroxy-1,2-diphenylethanone.
Meso-hydrobenzoin: 1,2-diphenylethane-1,2-diol (achiral form).
This compound’s unique chiral properties and versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1,2-diphenylethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870557 | |
Record name | (+/-)-Dihydrobenzoin | |
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URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |
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Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Hydrobenzoin | |
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CAS No. |
492-70-6, 579-43-1 | |
Record name | Hydrobenzoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydrobenzoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706 | |
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Record name | meso-Hydrobenzoin | |
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Record name | Hydrobenzoin | |
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Record name | Hydrobenzoin | |
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Record name | (+/-)-Dihydrobenzoin | |
Source | EPA DSSTox | |
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Record name | 1,2-diphenylethane-1,2-diol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Hydrobenzoin?
A1: this compound has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, ] Infrared spectroscopy reveals characteristic absorption bands, while NMR provides detailed information about the compound's structure and stereochemistry. [, ]
Q3: What are the different stereoisomers of this compound?
A3: this compound exists as three stereoisomers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and meso-hydrobenzoin. These stereoisomers exhibit different physical and chemical properties, making their separation and individual study crucial. [, , , ]
Q4: Can this compound be used as a chiral auxiliary in asymmetric synthesis?
A5: Yes, this compound and its derivatives have been widely employed as chiral auxiliaries in asymmetric synthesis. [, , , ] For example, it has proven valuable in the stereoselective synthesis of highly substituted pyrrolidines through 1,3-dipolar cycloaddition reactions. []
Q5: Are there specific examples of using this compound derivatives as ligands in asymmetric catalysis?
A6: Yes, this compound can be readily functionalized, leading to the development of various chiral ligands. A notable example is the synthesis of the chiral ligand Vivol through a directed ortho,ortho'-dimetalation strategy. [] These ligands, when complexed with transition metals like copper or titanium, can effectively catalyze enantioselective reactions, such as the asymmetric benzoylation of vicinal diols [, ] or the enantioselective oxidation of sulfides. []
Q6: Have computational methods been used to study this compound and its derivatives?
A7: Yes, computational chemistry plays a significant role in understanding the behavior of this compound. For example, Density Functional Theory (DFT) calculations were employed to investigate the selectivity of Lewis acid-assisted electrophilic fluorine-catalyzed pinacol rearrangements of this compound substrates. [] Furthermore, molecular modeling techniques, particularly grand canonical Monte Carlo and molecular dynamics simulations, have provided valuable insights into the enantioselective separation of molecules like valinol using chiral-modified zeolite HY containing this compound as a chiral modifier. []
Q7: How do structural modifications of this compound impact its activity and properties?
A8: Modifying this compound's structure can significantly influence its reactivity and interactions with other molecules. For instance, introducing electron-withdrawing groups like nitro groups can increase the reactivity of its cyclic phosphate derivatives in alcoholysis reactions. [] Furthermore, the degree of substitution in sulfated β-cyclodextrin derivatives significantly affects enantioseparation selectivity for this compound and related compounds. []
Q8: Is there any information available on the environmental impact and degradation of this compound?
A11: While specific data on the environmental impact of this compound might be limited, it's crucial to consider the potential effects of its synthesis and disposal. Researchers and industries are increasingly focusing on developing sustainable synthetic routes and waste management strategies to minimize the ecological footprint of chemicals like this compound. [, ] This includes exploring alternative solvents, reducing waste generation, and developing efficient recycling methods. []
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